molecular formula C14H10N2O B1392145 2-(3-Cyanobenzoyl)-3-methylpyridine CAS No. 1187165-51-0

2-(3-Cyanobenzoyl)-3-methylpyridine

Cat. No.: B1392145
CAS No.: 1187165-51-0
M. Wt: 222.24 g/mol
InChI Key: CVCSVJIADBVATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyanobenzoyl)-3-methylpyridine is a chemical compound with the molecular formula C13H8N2O . It is a yellow solid with a molecular weight of 208.22 g/mol .

Scientific Research Applications

Catalytic Properties and Interaction with Other Molecules

  • Hydrodesulfurization and Hydrodenitrogenation : 2-Methylpyridine analogs have been studied for their influence on hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. For instance, in the research conducted by Egorova and Prins (2004, 2006), it was found that 2-methylpyridine significantly impacts the hydrogenation pathway in HDS of dibenzothiophene (DBT) and inhibits the direct desulfurization route. These studies illustrate the potential role of 2-methylpyridine derivatives in refining processes where sulfur and nitrogen removal is crucial (Egorova & Prins, 2004); (Egorova & Prins, 2006).

Chemical and Structural Analysis

  • X-ray Diffractions and DFT Calculations : The structural properties of similar compounds, like 3-((5-methylpyridin-2-yl) amino)isobenzofuran-1(3H)-one, have been analyzed using X-ray diffraction and DFT calculations. Such analyses are crucial for understanding the molecular geometry and electronic properties of these compounds, as demonstrated in the study by Yılmaz et al. (2020) (Yılmaz et al., 2020).

Molecular Interactions and Antimicrobial Activity

  • DNA Binding and Antimicrobial Activity : Research by Abu-Youssef et al. (2010) on similar compounds, like [Ag(2-amino-3-methylpyridine)(2)]NO(3), shows significant antimicrobial activity against various bacteria and yeasts. This highlights the potential biomedical applications of these compounds, particularly in the development of new antimicrobial agents (Abu-Youssef et al., 2010).

Crystal Structure and Polymorphism

  • Solid-State NMR and Polymorphism : Investigating the polymorphism in compounds like 2-(2,4-Dinitrobenzyl)-3-methylpyridine using solid-state NMR helps understand the coexistence of different phases in crystalline materials. This is crucial in the field of materials science for designing compounds with specific crystal structures and properties, as shown in the work by Schmidt et al. (1999) (Schmidt et al., 1999).

Molecular Salts and Crystal Packing

  • Molecular Salts Formation and Crystal Packing : The formation of molecular salts from compounds like 2-amino-6-methylpyridine, and their structural elucidation using spectroscopic techniques, contribute significantly to the field of crystallography. These salts show how noncovalent interactions influence crystal packing, as illustrated in studies by Thanigaimani et al. (2015) and Khalib et al. (2014) (Thanigaimani et al., 2015); (Khalib et al., 2014).

Biochemical Analysis

Biochemical Properties

2-(3-Cyanobenzoyl)-3-methylpyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes, leading to a decrease in oxidative stress markers and an increase in antioxidant levels . These interactions are essential for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance wound healing by reducing lipid peroxidation and increasing antioxidant capacity . Additionally, it affects the expression of genes involved in inflammation and cell proliferation, thereby promoting tissue repair and regeneration.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for its biochemical and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained antioxidant effects and improved cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular function and promote tissue repair without significant adverse effects. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in metabolic pathways and improved cellular function . These interactions are vital for its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its activity and function within cells.

Properties

IUPAC Name

3-(3-methylpyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-4-3-7-16-13(10)14(17)12-6-2-5-11(8-12)9-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCSVJIADBVATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Cyanobenzoyl)-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Cyanobenzoyl)-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(3-Cyanobenzoyl)-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(3-Cyanobenzoyl)-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(3-Cyanobenzoyl)-3-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(3-Cyanobenzoyl)-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.